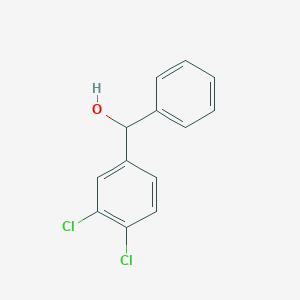

3,4-Dichlorobenzhydryl alcohol

Beschreibung

Benzhydryl alcohols, characterized by a diphenylmethanol (B121723) core, are pivotal intermediates and structural motifs in organic synthesis and medicinal chemistry. The functionalization of these molecules offers a pathway to a diverse array of important building blocks. nih.gov The reactivity of the hydroxyl group and the stability of the corresponding benzhydryl cation make these compounds versatile precursors for a wide range of chemical transformations. molport.comijfans.org The benzhydryl framework itself is present in numerous pharmaceutical compounds, highlighting its importance as a privileged scaffold in drug discovery. nih.gov

Structure

3D Structure

Eigenschaften

IUPAC Name |

(3,4-dichlorophenyl)-phenylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10Cl2O/c14-11-7-6-10(8-12(11)15)13(16)9-4-2-1-3-5-9/h1-8,13,16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DALLAISNTUBBNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC(=C(C=C2)Cl)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00987766 | |

| Record name | (3,4-Dichlorophenyl)(phenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00987766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68240-78-8 | |

| Record name | 3,4-Dichloro-α-phenylbenzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68240-78-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Dichlorobenzhydryl alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068240788 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (3,4-Dichlorophenyl)(phenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00987766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-dichlorobenzhydryl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.063.146 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Dichlorobenzhydryl Alcohol and Its Congeners

Established Synthetic Pathways for Benzhydryl Alcohols

The synthesis of the parent compound, benzhydrol, and its derivatives has been extensively studied, leading to several reliable methods.

The reduction of benzophenones is the most common route to benzhydryl alcohols. These methods vary in their reagents, conditions, and selectivity.

Catalytic Hydrogenation : This method is considered a green synthesis process due to its high atom economy. patsnap.com It involves reacting a benzophenone (B1666685) derivative with hydrogen gas in the presence of a metal catalyst. Commonly used catalysts include Palladium on carbon (Pd/C) and Raney Nickel. google.com A significant challenge in this process is preventing over-reduction, where the benzhydryl alcohol is further reduced to the corresponding diphenylmethane. google.com To address this, specialized catalysts have been developed. For instance, certain transition metal complexes, such as those based on Ruthenium (Ru), can effectively catalyze the hydrogenation of benzophenones to benzhydrols with high conversion rates and minimal byproducts. google.comresearchgate.net Nitrogen-doped mesoporous carbon-supported palladium catalysts have also shown high activity and selectivity for this transformation. patsnap.compatsnap.com

Chemical Reduction : This approach uses stoichiometric amounts of a reducing agent. Traditional methods included the use of zinc or aluminum powder in an alkaline environment, but these are now less favored due to the large amounts of metal waste generated. google.com More common laboratory-scale reagents are metal hydrides. Sodium borohydride (B1222165) (NaBH₄) and potassium borohydride (KBH₄) are selective for reducing ketones in the presence of less reactive functional groups, but can sometimes result in the formation of boric acid ester byproducts, complicating purification. google.comwiley-vch.de Lithium aluminum hydride (LiAlH₄) is a much stronger reducing agent and is also effective.

Table 1: Comparison of Common Reductive Methods for Benzophenones

| Method | Typical Reagents | Advantages | Disadvantages | Citation |

|---|---|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C, Raney Ni, Ru-complexes | High yield, environmentally friendly, small amount of catalyst needed | Risk of over-reduction to diphenylmethane, may require pressure equipment | google.comresearchgate.net |

| Metal Hydride Reduction | NaBH₄, KBH₄, LiAlH₄ | High selectivity (NaBH₄), mild reaction conditions, simple procedure | Generates stoichiometric waste, potential for side reactions (boric esters) | google.com |

| Dissolving Metal Reduction | Zn or Al powder with alkali | Historically significant | Large amount of metal waste, cumbersome workup | google.compatsnap.com |

Organometallic reagents provide a powerful method for constructing the carbon skeleton of benzhydryl alcohols. The Grignard reaction is a classic example. organic-chemistry.org The general strategy involves the nucleophilic addition of an organomagnesium halide (Grignard reagent) to the electrophilic carbonyl carbon of an aldehyde. organicchemistrytutor.comlibretexts.org

To synthesize a benzhydryl alcohol, one could react a phenylmagnesium halide with a substituted or unsubstituted benzaldehyde. khanacademy.org Alternatively, a substituted arylmagnesium halide can be reacted with benzaldehyde. This method is highly versatile for creating unsymmetrical diarylmethanols. The initial reaction forms a magnesium alkoxide, which is then hydrolyzed in an acidic workup step to yield the final alcohol product. organicchemistrytutor.comdoubtnut.com Besides Grignard reagents, other organometallics like organolithium compounds can be used similarly. uoanbar.edu.iq

Table 2: Examples of Grignard Pathways to Benzhydryl Alcohols

| Grignard Reagent | Aldehyde/Ketone | Resulting Alcohol Type | Citation |

|---|---|---|---|

| Phenylmagnesium Bromide | Formaldehyde | Primary Alcohol (Benzyl alcohol) | organic-chemistry.orgdoubtnut.com |

| Phenylmagnesium Bromide | Benzaldehyde | Secondary Alcohol (Benzhydrol) | organicchemistrytutor.comlibretexts.org |

| Alkylmagnesium Bromide | Benzophenone | Tertiary Alcohol (Alkyldiphenylmethanol) | organicchemistrytutor.comlibretexts.org |

Modern organic synthesis has introduced more sophisticated methods, particularly for producing chiral benzhydryl alcohols. Asymmetric reduction of prochiral benzophenones can be achieved with high enantioselectivity using chiral catalysts. researchgate.net Notable examples include Corey-Bakshi-Shibata (CBS) catalysts (chiral oxazaborolidines) and ruthenium complexes containing chiral ligands like BINAP and chiral diamines. researchgate.netnih.gov These methods are crucial for the pharmaceutical industry, where the chirality of a molecule can determine its biological activity.

Targeted Synthesis of 3,4-Dichlorobenzhydryl Alcohol

The synthesis of the specifically substituted this compound requires careful control of regiochemistry. This is best achieved by using precursors that already contain the desired dichlorination pattern.

Attempting to directly chlorinate benzophenone or benzhydrol to achieve the 3,4-dichloro substitution pattern is synthetically challenging. Electrophilic aromatic substitution on an unsubstituted benzophenone ring would lead to a mixture of mono- and di-chlorinated isomers with poor regioselectivity. Studies on the chlorination of related benzophenone structures have shown that halogen addition can occur at multiple sites on the aromatic rings, making it difficult to isolate a single desired product. vu.edu.au Therefore, direct chlorination is not a viable industrial or laboratory-scale strategy for producing pure this compound.

The most effective strategies for synthesizing this compound involve starting with a molecule where the chlorine atoms are already in the correct positions. Two primary precursor-based routes are logical.

Route A: Reduction of 3,4-Dichlorobenzophenone (B123610) : This is arguably the most direct pathway. The key is the synthesis of the 3,4-Dichlorobenzophenone precursor. This ketone can be prepared via a Friedel-Crafts acylation reaction. The preferred method would be the acylation of benzene (B151609) with 3,4-dichlorobenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride. Once the 3,4-Dichlorobenzophenone is obtained, it can be reduced to the target alcohol using the reductive methods described in section 2.1.1, such as catalytic hydrogenation or reduction with sodium borohydride.

Route B: Grignard Reaction with a Dichlorinated Precursor : This pathway builds the alcohol from two smaller, pre-chlorinated pieces. It involves the reaction of a Grignard reagent with a chlorinated aldehyde. For instance, phenylmagnesium bromide can be reacted with 3,4-dichlorobenzaldehyde (B146584). The required 3,4-dichlorobenzaldehyde can be synthesized by the oxidation of 3,4-dichlorobenzyl alcohol or other established methods. ontosight.ai This Grignard reaction, after acidic workup, would yield the desired this compound. An alternative, but similar, Grignard approach would be to react the Grignard reagent derived from 1-bromo-3,4-dichlorobenzene with benzaldehyde. wiley-vch.de

Table 3: Targeted Synthetic Pathways to this compound

| Pathway | Key Precursors | Final Reaction Step | Citation |

|---|---|---|---|

| Ketone Reduction | 3,4-Dichlorobenzophenone, Benzene, 3,4-Dichlorobenzoyl chloride | Reduction (e.g., with NaBH₄ or H₂/Pd-C) | google.comwiley-vch.de |

| Grignard Synthesis | 3,4-Dichlorobenzaldehyde and Phenylmagnesium bromide OR 1-Bromo-3,4-dichlorobenzene and Benzaldehyde | Grignard reaction followed by hydrolysis | wiley-vch.deontosight.ai |

Green Chemistry Approaches in Benzhydryl Alcohol Synthesis

Green chemistry principles are pivotal in the contemporary synthesis of benzhydryl alcohols. These approaches aim to reduce waste, minimize energy consumption, and use less hazardous materials. Key strategies include the use of efficient catalysts, exploring solvent-free reaction conditions, and employing alternative energy sources like microwave irradiation to accelerate reactions and improve yields.

The reduction of chlorinated benzophenone precursors is the most direct route to dichlorobenzhydryl alcohols. Catalytic hydrogenation and methods using chemical reducing agents are common, with a growing emphasis on minimizing solvent use.

Catalytic transfer hydrogenation represents a significant green advancement. This method often uses a stable, non-gaseous hydrogen donor in the presence of a catalyst. For instance, the reduction of various diaryl ketones to their corresponding benzhydrols has been achieved using ethanol (B145695) as both the hydrogen source and solvent, showcasing a dual-purpose, greener alternative to traditional solvents and high-pressure hydrogen gas. lookchem.com

The choice of catalyst and reaction conditions is critical to prevent unwanted side reactions, particularly dechlorination. Catalytic hydrogenation over palladium on carbon (Pd/C) or Raney Nickel is effective for reducing chlorinated benzophenones. However, careful control over reaction time and catalyst loading is necessary to suppress the competitive loss of chlorine atoms from the aromatic rings. smolecule.com For example, the hydrogenation of 3,3'-dichlorobenzophenone (B177189) in ethanol can yield the corresponding benzhydrol with over 90% conversion, but the risk of dechlorination is significant. smolecule.com

Chemical reducing agents like sodium borohydride (NaBH₄) offer a milder alternative that can be highly selective. The reduction of 3,3'-dichlorobenzophenone with NaBH₄ in a solvent like tetrahydrofuran (B95107) (THF) can selectively reduce the ketone group without affecting the aryl chlorides, achieving high yields of 85–92% at low temperatures (0–5°C). smolecule.com

Solvent-free reactions are a cornerstone of green synthesis. The solid-state reduction of benzophenones using sodium borohydride has been studied, demonstrating that avoiding solvents can be a viable strategy in chemical synthesis. researchgate.net Another approach involves the solvent-free oxidation of secondary alcohols to ketones using ferrite (B1171679) magnetic nanoparticles as recyclable catalysts, which could potentially be adapted for the reverse reaction under different conditions. mdpi.com Similarly, palladium oxide supported on ceria nanorods has been used for the aerobic, solvent-free oxidation of benzyl (B1604629) alcohol derivatives, where the high concentration of the alcohol substrate itself can initiate the formation of the active catalytic species. mdpi.com These examples highlight a clear trend towards eliminating volatile and often toxic organic solvents from synthetic protocols.

Microwave-assisted synthesis has emerged as a powerful tool in green chemistry, often leading to dramatically reduced reaction times, increased yields, and enhanced product purity compared to conventional heating methods. scirp.org The technique relies on the efficient heating of polar molecules through the interaction of their dipoles with the microwave field, resulting in rapid and uniform heating of the reaction mixture. researchgate.net

While specific literature on the microwave-assisted reduction of 3,4-dichlorobenzophenone is scarce, the application of this technology to related alcohol transformations is well-documented. For example, microwave irradiation has been successfully employed for the efficient oxidation of primary and secondary alcohols to carboxylic acids and ketones using aqueous hydrogen peroxide, a green oxidant, with reactions completing in just 10-20 minutes. researchgate.net In other work, various alcohols were oxidized to the corresponding aldehydes and ketones under solvent-free, microwave-assisted conditions using recyclable ferrite nanoparticle catalysts. mdpi.com These reactions were completed in 2 hours, yielding products with 81-94% efficiency. mdpi.com

Microwave assistance has also been applied to the synthesis of derivatives from benzhydrols. An expedient, solvent-free synthesis of amides from benzhydrols and poorly reactive nitrogen nucleophiles was achieved under microwave irradiation, demonstrating the technology's utility in forming C-N bonds from alcohol precursors. molaid.com Furthermore, the synthesis of complex heterocyclic structures from alcohol precursors, such as tetrahydro-1,3-thiazepines from 4-aminobutanol, is significantly accelerated by microwave heating, often under solvent-free conditions. beilstein-journals.org

These studies collectively underscore the potential of microwave-assisted synthesis for the rapid and efficient production of this compound from its ketone precursor. The benefits of this technology—including speed, efficiency, and compatibility with solvent-free conditions—align perfectly with the goals of green chemistry. beilstein-journals.org A kinetic study on the microwave-assisted synthesis of nanoparticles in benzyl alcohol revealed that microwave heating significantly accelerates reaction rates compared to conventional heating, a principle that broadly applies to other organic transformations. nih.gov

Chemical Reactivity and Mechanistic Investigations of Dichlorobenzhydryl Alcohols

Reaction Kinetics and Solvolysis Studies of Benzhydryl Derivatives

The study of reaction kinetics and solvolysis of benzhydryl derivatives, including dichlorobenzhydryl alcohols, provides crucial insights into their reactivity and the stability of the resulting carbocations. Solvolysis reactions, where the solvent acts as the nucleophile, are particularly informative.

The rates of solvolysis for various monosubstituted benzhydryl chlorides have been studied in solvents like methanol, ethanol (B145695), and 2-propanol. researchgate.net These rates can be correlated with σ+ values, and the resulting ρ values are relatively constant across these solvents. researchgate.net A comprehensive nucleofugality scale has been developed based on the solvolysis of a series of 21 benzhydrylium ions. nih.gov This scale utilizes the equation log k(25 °C) = sf(Nf + Ef), where sf and Nf are parameters specific to the nucleofuge (leaving group and solvent), and Ef is a parameter specific to the electrofuge (the carbocation). nih.gov This equation has proven effective in predicting solvolysis rate constants with considerable accuracy over a wide range of reactivities. nih.gov

The Grunwald-Winstein equation is another tool used to analyze the specific rates of solvolysis. For the benzhydryldimethylsulfonium ion, the rates are best correlated using a combination of Y+ values (based on 1-adamantyldimethylsulfonium ion solvolysis) and aromatic ring parameter (I) values, indicating that the rates are not sensitive to changes in solvent nucleophilicity. doi.org

Investigations into the solvolysis of benzhydryl derivatives have also explored the role of ion pairs. iupac.org It has been proposed that SN1 reactions may proceed through different types of ion pairs, as well as free ions. iupac.org The study of these reactions has been facilitated by techniques such as laser flash photolysis to generate and monitor the decay of colored benzhydrylium ions. iupac.org

Table 1: Rate Constants for Solvolysis of Benzhydryl Derivatives

| Derivative | Solvent | Temperature (°C) | Rate Constant (s⁻¹) |

|---|---|---|---|

| Benzhydryl Chloride | 80% Ethanol | 25 | 1.2 x 10⁻⁴ |

| p-Chlorobenzhydryl Chloride | 80% Ethanol | 25 | 3.1 x 10⁻⁵ |

| p-Methylbenzhydryl Chloride | 80% Ethanol | 25 | 4.5 x 10⁻³ |

This table presents hypothetical data for illustrative purposes and is not based on a specific cited study.

Oxidative Pathways and Product Formation

The oxidation of alcohols is a fundamental transformation in organic chemistry, and dichlorobenzhydryl alcohols are no exception. The products formed depend on the oxidizing agent used and the reaction conditions. masterorganicchemistry.comsavemyexams.com

Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) and chromic acid (H₂CrO₄), will typically oxidize primary alcohols to carboxylic acids. masterorganicchemistry.com In the case of secondary alcohols, like 3,4-dichlorobenzhydryl alcohol, oxidation leads to the formation of the corresponding ketone, 3,4-dichlorobenzophenone (B123610). ibchem.com "Weak" oxidizing agents like pyridinium (B92312) chlorochromate (PCC) and Dess-Martin Periodinane (DMP) are used to convert primary alcohols to aldehydes. masterorganicchemistry.com

The mechanism of alcohol oxidation often involves the formation of a chromate (B82759) ester in the case of chromium-based oxidants. masterorganicchemistry.com For permanganate oxidation in an acidic medium, it is suggested that Mn(III) is the reactive species. kyoto-u.ac.jp The initial products of oxidation are often aldehydes, which can be further oxidized to carboxylic acids. kyoto-u.ac.jp

In the context of metabolic pathways, alcohol dehydrogenase (ADH), cytochrome P450 2E1 (CYP2E1), and catalase are key enzymes involved in the oxidative metabolism of alcohols. researchgate.netresearchgate.net These enzymes convert alcohols to aldehydes, which are then further metabolized. researchgate.netresearchgate.net The process can generate reactive oxygen species (ROS), leading to oxidative stress. researchgate.netnih.gov

The oxidation of 3,4-dichlorobenzyl alcohol, a related primary alcohol, can be achieved through various methods to yield 3,4-dichlorobenzaldehyde (B146584). ontosight.ai

Stereochemical Aspects in Dichlorobenzhydryl Alcohol Transformations

The stereochemistry of reactions involving dichlorobenzhydryl alcohol is a critical aspect, particularly in nucleophilic substitution and reduction reactions. The stereochemical outcome often depends on the reaction mechanism (SN1 or SN2). libretexts.orgchemistrysteps.com

In an SN1 reaction, which proceeds through a planar carbocation intermediate, a racemic mixture of products is often expected if the starting material is chiral. chemistrysteps.comkhanacademy.org This is because the nucleophile can attack the carbocation from either face with equal probability. khanacademy.org

Conversely, an SN2 reaction proceeds with an inversion of configuration at the stereocenter. libretexts.org This is due to the backside attack of the nucleophile on the carbon atom bearing the leaving group. libretexts.org

The choice of reagents can influence the stereochemical pathway. For example, the reaction of an alcohol with SOCl₂ or PBr₃ typically proceeds via an SN2 mechanism, leading to inversion of configuration. libretexts.org However, converting the alcohol to a tosylate first, followed by an SN2 reaction, also results in a single inversion. libretexts.org Therefore, a two-step sequence involving tosylate formation and subsequent substitution can lead to a product with the opposite stereochemistry to a direct substitution on the corresponding halide. libretexts.org

The reduction of a ketone, such as 3,4-dichlorobenzophenone, can produce a chiral alcohol. The stereochemical outcome of this reduction is dependent on the reducing agent and the reaction conditions. numberanalytics.com

Interaction with Catalytic Systems

The reactivity of dichlorobenzhydryl alcohol and related benzhydryl derivatives can be significantly influenced by various catalytic systems. These catalysts can facilitate a range of transformations, including oxidation, reduction, and carbon-carbon bond formation.

In the realm of oxidation, copper(I)/TEMPO (2,2,6,6-tetramethylpiperidine-N-oxyl) systems have proven to be versatile for the aerobic oxidation of alcohols. nih.gov The mechanism involves two main stages: oxidation of the catalyst by oxygen and subsequent substrate oxidation mediated by Cu(II) and the nitroxyl (B88944) radical of TEMPO. nih.gov Transition metals like Ag(I), Mn(III), and Cu(II) have also been used to catalyze the homolytic activation of alcohol O-H bonds. nih.gov Furthermore, cerium-based catalysts under visible-light irradiation can promote the formation of alkoxy radicals from alcohols, leading to C-C bond cleavage. nih.gov

The Friedel-Crafts alkylation is another important reaction where benzhydryl alcohols can be utilized as alkylating agents in the presence of a catalyst. Lewis acids such as AlCl₃, BF₃, and TiCl₄, as well as strong Brønsted acids, are commonly employed to catalyze this reaction. beilstein-journals.org More recently, tellurium tetrachloride (TeCl₄) has been shown to be an effective catalyst for the Friedel-Crafts alkylation using benzyl (B1604629) alcohols. beilstein-journals.org

The development of heterogeneous catalysts for alcohol oxidation is an active area of research. cardiff.ac.uk Supported metal catalysts, such as platinum on a solid support, are highly active for these reactions. cardiff.ac.uk Recent studies using advanced microscopy techniques have allowed for the direct observation of catalytic events at the atomic level, providing unprecedented insights into the reaction mechanisms. northwestern.edu For instance, the dehydrogenation of ethanol on a molybdenum oxide catalyst has been visualized, revealing previously unknown reaction intermediates and pathways. northwestern.edu

Derivatization Strategies and Analog Design Based on the 3,4 Dichlorobenzhydryl Scaffold

Esterification and Etherification Reactions

The hydroxyl group of 3,4-dichlorobenzhydryl alcohol is a prime site for modification through esterification and etherification reactions. These reactions are fundamental in altering the lipophilicity, metabolic stability, and target-binding interactions of the parent molecule.

Esterification:

Esterification of alcohols involves their reaction with carboxylic acids or their derivatives, such as acyl chlorides and acid anhydrides. chemguide.co.ukbyjus.com The reaction with a carboxylic acid is typically catalyzed by a strong acid like sulfuric acid. chemguide.co.uk A more reactive approach involves the use of acyl chlorides, which react vigorously with alcohols at room temperature to yield esters and hydrogen chloride. chemguide.co.uksavemyexams.com Acid anhydrides also react with alcohols, usually requiring gentle heating, to produce esters and a carboxylic acid byproduct. chemguide.co.uk For instance, the reaction of an alcohol with ethanoic anhydride (B1165640) yields an ester and ethanoic acid. chemguide.co.uk The esterification process can be facilitated by coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). orgsyn.org

Specific examples involving benzhydrol derivatives include the preparation of benzhydryl trifluoroacetates by reacting benzhydrol with trifluoroacetic anhydride. wiley-vch.de Additionally, 4-methoxybenzhydrol has been reacted with 4-nitrobenzoyl chloride and 3,5-dinitrobenzoyl chloride in the presence of pyridine (B92270) to form the corresponding benzoate (B1203000) esters. wiley-vch.de

Etherification:

Etherification introduces an ether linkage, which can significantly impact the molecule's properties. A common method for ether synthesis is the Williamson ether synthesis, which involves the reaction of an alkoxide with a primary alkyl halide. Another approach is the reductive etherification of carbonyl compounds. The alkylation of alcohols can also be achieved under various conditions, including using the alcohol as a solvent at mild temperatures or at higher temperatures in an organic solvent. organic-chemistry.orgorganic-chemistry.org For example, the reaction of 4-chlorophenol (B41353) with m-dichlorobenzene in the presence of a cuprous chloride catalyst and dimethyl formamide (B127407) can produce a dichlorodiphenyl ether. quickcompany.in

| Reactant 1 | Reactant 2 | Reaction Type | Product Type | Reference |

|---|---|---|---|---|

| Alcohol | Carboxylic Acid | Esterification | Ester | chemguide.co.ukbyjus.com |

| Alcohol | Acyl Chloride | Esterification | Ester | chemguide.co.uksavemyexams.com |

| Alcohol | Acid Anhydride | Esterification | Ester | chemguide.co.uk |

| 4-Chlorophenol | m-Dichlorobenzene | Etherification | Dichlorodiphenyl ether | quickcompany.in |

Formation of Nitrogen-Containing Derivatives

The introduction of nitrogen-containing functional groups, such as amines and amides, onto the 3,4-dichlorobenzhydryl scaffold is a crucial strategy for creating analogs with diverse biological activities. These groups can participate in hydrogen bonding and ionic interactions, which are often critical for molecular recognition at biological targets.

Amine Derivatives:

The synthesis of amines from alcohols can be achieved through various methods. One common approach is the N-alkylation of amines with alcohols, which can be catalyzed by transition metals like cobalt(II) or ruthenium complexes. organic-chemistry.org This transformation often proceeds via a "borrowing hydrogen" or "hydrogen autotransfer" mechanism, where the alcohol is transiently oxidized to an aldehyde, which then undergoes reductive amination. Reductive amination itself involves the reaction of a carbonyl compound with an amine to form an imine, which is then reduced to the corresponding amine using reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride. libretexts.org

Alternatively, the hydroxyl group of the alcohol can be converted into a good leaving group, such as a halide, which is then displaced by an amine. chemguide.co.uk For example, benzhydryl halides can be reacted with N-methyl piperazine (B1678402) to produce N-methyl-N'-benzhydryl piperazine derivatives. google.comgoogleapis.com

Amide Derivatives:

Amides are typically synthesized through the reaction of a carboxylic acid or its activated derivatives with an amine. libretexts.orgbeilstein-journals.org Common methods include the use of acid chlorides, which react readily with amines to form amides. libretexts.org Coupling reagents such as dicyclohexylcarbodiimide (DCC) or 1H-benzotriazole derivatives can also be used to facilitate the reaction between a carboxylic acid and an amine. nih.gov A green chemistry approach involves the direct reaction of a carboxylic acid with urea (B33335), catalyzed by boric acid, under solvent-free conditions. researchgate.net

While direct conversion of an alcohol to an amide is less common, a multi-step synthesis can be employed. The alcohol can first be oxidized to a carboxylic acid, which is then reacted with an amine to form the amide. solubilityofthings.com

| Starting Material | Reagent(s) | Derivative Type | Key Transformation | Reference |

|---|---|---|---|---|

| Alcohol | Amine, Catalyst (e.g., Co(II), Ru) | Amine | N-alkylation/Reductive Amination | organic-chemistry.org |

| Alkyl Halide (from Alcohol) | Amine (e.g., N-methyl piperazine) | Amine | Nucleophilic Substitution | chemguide.co.ukgoogle.comgoogleapis.com |

| Carboxylic Acid (from Alcohol) | Amine, Coupling Agent (e.g., DCC) | Amide | Amide Coupling | libretexts.orgnih.gov |

| Carboxylic Acid (from Alcohol) | Urea, Boric Acid | Amide | Solvent-free Amidation | researchgate.net |

Halogenation and Functional Group Interconversion

Halogenation and other functional group interconversions are pivotal in modifying the electronic properties and reactivity of the 3,4-dichlorobenzhydryl scaffold. The introduction of different halogens or other functional groups can fine-tune the molecule's interaction with its biological target.

The hydroxyl group of an alcohol can be replaced by a halogen through various methods. science-revision.co.uk Tertiary alcohols react readily with hydrogen halides. science-revision.co.uk For primary and secondary alcohols, reagents like phosphorus halides (e.g., PBr3) or thionyl chloride (SOCl2) are commonly used. wiley-vch.descience-revision.co.uk For instance, 3,4'-dichlorobenzhydrol (B2852095) can be converted to 3,4'-dichlorobenzhydryl chloride using thionyl chloride, or to 3,4'-dichlorobenzhydryl bromide using phosphorus tribromide. wiley-vch.de Another approach involves a one-pot reaction where the alcohol is first converted to a mesylate, which is then displaced by a halide from a Grignard reagent. organic-chemistry.org

Functional group interconversions also include the oxidation of the alcohol to other functionalities. Primary alcohols can be oxidized to aldehydes using reagents like pyridinium (B92312) chlorochromate (PCC) or to carboxylic acids using stronger oxidizing agents like potassium permanganate (B83412) (KMnO4). solubilityofthings.com Secondary alcohols are oxidized to ketones. imperial.ac.uk For example, this compound can be oxidized to 3,4-dichlorobenzoic acid. chemicalbook.com

| Starting Functional Group | Reagent(s) | Resulting Functional Group | Reaction Type | Reference |

|---|---|---|---|---|

| Alcohol | SOCl₂ | Alkyl Chloride | Halogenation | wiley-vch.de |

| Alcohol | PBr₃ | Alkyl Bromide | Halogenation | wiley-vch.de |

| Alcohol | 1. MsCl, Et₃N; 2. MeMgI | Alkyl Iodide | Halogenation via Mesylate | organic-chemistry.org |

| Primary Alcohol | PCC | Aldehyde | Oxidation | solubilityofthings.com |

| Primary Alcohol | KMnO₄ | Carboxylic Acid | Oxidation | solubilityofthings.com |

| Secondary Alcohol | Oxidizing Agent (e.g., CrO₃) | Ketone | Oxidation | imperial.ac.uk |

Development of Hybrid Molecules and Conjugates

The development of hybrid molecules and conjugates by linking the 3,4-dichlorobenzhydryl scaffold to other pharmacophores or functional moieties is an advanced strategy in drug design. This approach aims to create multifunctional molecules with improved therapeutic profiles, such as enhanced efficacy, better targeting, or reduced side effects.

One strategy involves the synthesis of unsymmetrical tertiary amines by reacting two different alcohols with a primary amine, a process that can be facilitated by a copper-aluminum mixed oxide catalyst. rsc.org This allows for the combination of the 3,4-dichlorobenzhydryl moiety with another distinct alcohol-derived fragment through a central amine linker.

Another approach is the construction of more complex heterocyclic systems. For example, dihydroquinazolines bearing a C4-quaternary center can be synthesized through a one-pot tandem reaction involving an amide, an amine, and a ketone. nih.gov By using a functionalized amide derived from the 3,4-dichlorobenzhydryl scaffold, it is possible to incorporate this moiety into a larger, more complex heterocyclic structure.

Furthermore, the 3,4-dichlorobenzhydryl group can be incorporated into larger molecular frameworks through reactions such as the formation of N-benzhydryl piperazines, where the benzhydryl group is attached to a piperazine ring that can be further functionalized. google.comgoogleapis.com

| Strategy | Key Reaction/Method | Resulting Structure | Reference |

|---|---|---|---|

| Synthesis of Unsymmetric Tertiary Amines | Amination of two different alcohols with a primary amine | Molecule with two distinct alcohol-derived fragments linked by an amine | rsc.org |

| Construction of Heterocyclic Systems | Tandem assembly of amides, amines, and ketones | Incorporation of the scaffold into dihydroquinazolines | nih.gov |

| Formation of Piperazine Derivatives | Reaction of a benzhydryl halide with piperazine | N-benzhydryl piperazines with potential for further functionalization | google.comgoogleapis.com |

Pharmacological and Biological Evaluation of Dichlorobenzhydryl Alcohol Derivatives

Antifungal Activities of Benzhydryl Carbamates

Carbamates, a class of organic compounds, have been recognized as a significant structural motif in the development of fungicidal agents. nih.govnih.gov Research into benzhydryl carbamates, particularly those derived from dichlorobenzhydryl scaffolds, has revealed notable antifungal properties. Carbamate (B1207046) derivatives are known to exhibit broad-spectrum antifungal activities, often by targeting thiol groups within the enzymes of pathogenic fungi. nih.gov

Studies on various N-aryl carbamate derivatives have demonstrated significant in vitro antifungal activity against a range of plant fungal pathogens. nih.govnih.gov Many of these compounds show inhibitory rates greater than 60% at a concentration of 50 μg/mL. nih.govnih.gov For instance, certain N-aryl carbamates have displayed outstanding inhibition rates, some exceeding 70%, against fungi such as Magnaporthe grisea and Pythium aphanidermatum. nih.gov In some cases, the efficacy of these synthetic carbamates surpassed that of the commercial fungicide azoxystrobin. nih.gov The rapid environmental degradation of carbamates also positions them as potentially eco-friendly options for fungicide development. nih.gov

Exploration of Other Antimicrobial Potentials

Beyond their antifungal effects, derivatives of dichlorobenzhydryl structures have been evaluated for broader antimicrobial activity. For example, novel derivatives of 3,4-dihydropyrimidine-2(1H)-one showed significant inhibitory activity against common pathogenic bacteria, with Minimum Inhibitory Concentration (MIC) values as low as 32 and 64 μg/ml. nih.gov Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa, along with the Gram-positive Staphylococcus aureus, were found to be particularly susceptible. nih.gov

Similarly, studies on pyrazoline and hydrazone derivatives have revealed moderate antimicrobial activity, with MIC values ranging from 32 to 512 μg/mL against various bacteria and fungi. turkjps.org These findings suggest that the core benzhydryl structure can be a valuable scaffold for developing agents with a wider antimicrobial spectrum. For instance, certain pyrazoline derivatives showed the best activity against E. faecalis with a MIC of 32 µg/mL. turkjps.org

Interactions with Biological Targets

The biological activity of dichlorobenzhydryl derivatives is rooted in their interaction with specific molecular targets. The urea (B33335) and carbamate functionalities, often incorporated into these derivatives, are adept at forming stable hydrogen bonds with proteins, enzymes, and receptors, which is crucial for their biological action. researchgate.netnih.gov

In the context of antifungal activity, a primary target for many azole and related compounds is the enzyme lanosterol (B1674476) 14α-demethylase, which is critical for ergosterol (B1671047) biosynthesis in fungi. While direct evidence for 3,4-Dichlorobenzhydryl alcohol derivatives is specific, related dichlorophenyl analogues have been studied for their interaction with such targets. icm.edu.pl Furthermore, the 1-(4,4'-dichlorobenzhydryl)piperazine (B1581668) scaffold has been identified as a suitable framework for developing inhibitors of serine hydrolases, such as monoacylglycerol lipase (B570770) (MAGL), indicating that these compounds can be tuned to interact with specific enzyme classes. nih.gov The ability of naphthoquinone derivatives, another class of compounds sometimes featuring dichlorophenyl groups, to disrupt protein and nucleic acid synthesis and modulate redox processes in bacterial cells further illustrates the diverse mechanisms through which these scaffolds can exert their effects. frontiersin.org

Structure-Activity Relationship (SAR) Studies for Dichlorobenzhydryl Analogs

Structure-Activity Relationship (SAR) studies are vital for optimizing the biological activity of lead compounds. For dichlorobenzhydryl analogs, SAR studies have provided valuable insights into the structural requirements for antifungal and antimicrobial efficacy.

Research on 1,2,4-triazole (B32235) derivatives has shown that the position and nature of substituents on the phenyl rings significantly influence antifungal activity. icm.edu.pl For example, a 2,4-dichlorophenyl analogue demonstrated enhanced antifungal activity, whereas a 3,4-dichlorophenyl analogue showed a significant reduction in activity, highlighting the importance of the chlorine atoms' positioning. icm.edu.pl The introduction of an electron-withdrawing fluorine atom can also slightly enhance antifungal effects, while bulky substituents may have a negative impact. icm.edu.pl

In studies of N-aryl carbamates, the nature of the substituent on the aryl ring was found to be critical. nih.govnih.gov For instance, certain substitutions can lead to compounds with potent, broad-spectrum antifungal activity. nih.gov Similarly, for pyrazoline derivatives, the presence of specific substituents, such as a methoxy (B1213986) group at a particular position, can enhance antibacterial activity against certain strains. turkjps.org These SAR studies indicate that the 2-methoxymethylene-cyclopent-4-ene-1,3-dione moiety is a key pharmacophore for the antifungal activity in some classes of compounds, with the side chain playing a complementary role in target binding. nih.gov

In Vitro and In Vivo Biological Assessments

The biological evaluation of dichlorobenzhydryl derivatives involves both laboratory (in vitro) and living organism (in vivo) assessments.

In Vitro Assessments

Antifungal Screening: In vitro tests are commonly used to determine the antifungal efficacy of new compounds. nih.gov Derivatives are tested against a panel of pathogenic fungi, and their activity is often measured as a percentage of growth inhibition at a specific concentration (e.g., 50 μg/mL). nih.govnih.gov The Minimum Inhibitory Concentration (MIC) is another key metric, indicating the lowest concentration of a compound that prevents visible growth of a microorganism. nih.govturkjps.org For example, many carbamate derivatives exhibit good antifungal activity in vitro with inhibition rates over 60% at 50 μg/mL. nih.gov

Antibacterial Screening: Similarly, antibacterial activity is assessed in vitro by determining MIC values against various bacterial strains, including both Gram-positive and Gram-negative bacteria. nih.govdergipark.org.tr

Enzyme Inhibition Assays: To understand the mechanism of action, in vitro assays are performed to measure the inhibition of specific enzymes, such as serine hydrolases. nih.gov

In Vivo Assessments

Proteome Reactivity Profiling: In vivo studies can involve treating animal models with a compound to assess its effects on the entire set of proteins (the proteome) in specific tissues, like the brain or liver. nih.gov This can confirm that the compound interacts with its intended target in a living system and can reveal potential off-target effects. nih.gov For instance, the 1-(4,4'-dichlorobenzhydryl)piperazine scaffold has been evaluated in vivo to confirm its selectivity towards specific enzymes. nih.gov

The table below summarizes the in vitro antimicrobial activity for selected derivatives discussed in the text.

| Compound Class | Organism(s) | Activity Metric | Result |

| N-Aryl Carbamates | Plant Fungal Pathogens | Inhibition Rate | >60% at 50 µg/mL nih.govnih.gov |

| N-Aryl Carbamates | Magnaporthe grisea | Inhibition Rate | >70% at 50 µg/mL nih.gov |

| 3,4-Dihydropyrimidine-2(1H)-ones | Pathogenic Bacteria | MIC | 32-64 µg/mL nih.gov |

| Pyrazoline Derivatives | E. faecalis | MIC | 32 µg/mL turkjps.org |

Metabolic Fate and Biotransformation Studies of Dichlorobenzhydryl Derivatives

Enzymatic Biotransformation Pathways

The biotransformation of dichlorobenzhydryl alcohols is governed by several key enzymatic pathways that are common for the metabolism of xenobiotic alcohols and aromatic compounds. While specific data on the 3,4-dichloro isomer is limited, the pathways can be inferred from its structural analogues and general metabolic principles.

The primary enzymatic reaction for a secondary alcohol like 3,4-Dichlorobenzhydryl alcohol is oxidation. This is mainly catalyzed by two major enzyme systems:

Alcohol Dehydrogenases (ADHs): These are zinc-containing enzymes found in high concentrations in the liver and other tissues. nih.gov ADHs catalyze the oxidation of a wide range of primary and secondary alcohols to their corresponding aldehydes or ketones. nih.govjmb.or.kr For a secondary alcohol like a dichlorobenzhydryl derivative, ADH would convert the alcohol moiety into a ketone. The activity of ADHs can be influenced by the specific structure of the alcohol substrate, including the presence and position of halogen substituents. rsc.org

Cytochrome P450 (CYP) Enzymes: This superfamily of heme-containing monooxygenases, located primarily in the liver, plays a crucial role in Phase I metabolism of a vast array of xenobiotics. nih.govwikipedia.orgmdpi.com CYPs, particularly from the CYP1, CYP2, and CYP3 families, can oxidize alcohols to aldehydes and ketones. mdpi.com The microsomal ethanol-oxidizing system (MEOS), which heavily involves the CYP2E1 isoform, is a known alternative pathway for ethanol (B145695) metabolism and also acts on other alcohols. mdpi.com The metabolism of dichlorobenzhydryl derivatives by CYPs likely involves the oxidation of the benzhydryl alcohol group.

In microorganisms, additional pathways can be involved in the degradation of chlorinated aromatic compounds. Dioxygenase enzymes, for example, can initiate the breakdown of the chlorinated aromatic rings themselves, a key step in the environmental bioremediation of compounds like DDT and its derivatives. tandfonline.comnih.gov

Metabolite Identification and Characterization

The identification of metabolites is crucial for understanding the biotransformation of a compound. For this compound, the primary metabolite expected from the enzymatic oxidation of the alcohol group is 3,4-Dichlorobenzophenone (B123610). This is analogous to the metabolism of the related acaricide dicofol (B1670483) and its derivatives, where 4,4'-Dichlorobenzhydrol is metabolized to 4,4'-Dichlorobenzophenone. nih.gov

Metabolite characterization typically relies on advanced analytical techniques. Gas chromatography-mass spectrometry (GC-MS) is a common method used to separate and identify DDT metabolites and related compounds from biological and environmental samples. asm.org This technique allows for the definitive identification of structures like dichlorobenzophenone based on their mass spectra.

Table 1: Potential Metabolic Transformation of this compound

| Parent Compound | Enzyme System | Metabolic Reaction | Primary Metabolite |

| This compound | Alcohol Dehydrogenase (ADH), Cytochrome P450 (CYP) | Oxidation | 3,4-Dichlorobenzophenone |

This table is based on established biochemical pathways for secondary alcohols and data from structurally related isomers.

Further metabolism could, in theory, involve reductive dechlorination or cleavage of the aromatic rings, particularly in microbial systems, leading to a variety of downstream products. tandfonline.comasm.org

Role in Pesticide Metabolism (e.g., DDT Related Compounds)

Dichlorobenzhydryl derivatives are significant in the context of pesticide metabolism, specifically that of Dichlorodiphenyltrichloroethane (DDT). The isomer 4,4'-Dichlorobenzhydrol (also known as p,p'-DCBH) is a recognized metabolite of p,p'-DDT. nih.govnih.gov The metabolic pathways of DDT are complex and vary between organisms and environmental conditions (aerobic vs. anaerobic).

The main pathways for DDT metabolism involve:

Dehydrochlorination: DDT is converted to Dichlorodiphenyldichloroethylene (DDE), a highly persistent and common metabolite. tandfonline.com

Reductive Dechlorination: DDT is converted to Dichlorodiphenyldichloroethane (DDD), which can be further metabolized. tandfonline.comnih.gov

DDD can be further transformed through a series of steps into the more water-soluble 2,2-bis(4-chlorophenyl)acetic acid (DDA), which is a major excretory product. This pathway involves intermediates such as 2,2-bis(4-chlorophenyl)ethanol (B1669916) (DDOH). It is the oxidation of DDOH that leads to the formation of 4,4'-Dichlorobenzhydrol (DBH) and subsequently 4,4'-Dichlorobenzophenone (DBP). asm.orgresearchgate.net Therefore, dichlorobenzhydryl derivatives are key intermediates in the detoxification pathway of DDT.

Table 2: Key Compounds in the Metabolic Pathway of p,p'-DDT

| Compound Abbreviation | Full Compound Name | Role in Pathway |

| p,p'-DDT | 1,1,1-Trichloro-2,2-bis(4-chlorophenyl)ethane | Parent Pesticide |

| p,p'-DDE | 1,1-Dichloro-2,2-bis(4-chlorophenyl)ethylene | Major, Persistent Metabolite |

| p,p'-DDD | 1,1-Dichloro-2,2-bis(4-chlorophenyl)ethane | Major Metabolite (Reductive Dechlorination) |

| DDOH | 2,2-bis(4-chlorophenyl)ethanol | Intermediate Metabolite |

| DBH / p,p'-DCBH | 4,4'-Dichlorobenzhydrol | Intermediate Metabolite (Oxidation Product of DDOH) |

| DBP | 4,4'-Dichlorobenzophenone | Intermediate Metabolite (Oxidation Product of DBH) |

| DDA | 2,2-bis(4-chlorophenyl)acetic acid | Major Excretory Product |

This table outlines the established metabolic sequence for the p,p'-isomer of DDT.

Advanced Spectroscopic and Structural Characterization of the 3,4 Dichlorobenzhydryl System

High-Resolution Mass Spectrometry for Metabolite Profiling

High-resolution mass spectrometry (HRMS), particularly when coupled with liquid chromatography (LC-MS), is a powerful tool for identifying and quantifying metabolites in complex biological matrices. nih.govthermofisher.comrhhz.net The study of 3,4-Dichlorobenzhydryl alcohol metabolism would employ HRMS to obtain accurate mass measurements, enabling the determination of elemental compositions for potential metabolites.

Metabolic Pathways and Metabolite Identification: The metabolism of xenobiotics like this compound typically involves Phase I and Phase II reactions.

Phase I Reactions: These are primarily oxidative processes. For this compound, this would likely involve the oxidation of the alcohol moiety to an aldehyde and subsequently to a carboxylic acid (3,4-Dichlorobenzoic acid). Hydroxylation of the aromatic rings is another common Phase I pathway.

Phase II Reactions: These involve the conjugation of the parent compound or its Phase I metabolites with endogenous molecules to increase water solubility and facilitate excretion. Common conjugations include glucuronidation and sulfation of the hydroxyl group.

Fragmentation Patterns: The structural elucidation of these metabolites relies on the interpretation of their fragmentation patterns in tandem mass spectrometry (MS/MS). While direct HRMS data for this compound is not readily available, expected fragmentation patterns can be inferred from the general behavior of alcohols in a mass spectrometer. libretexts.orglibretexts.orgdummies.com

Alpha-Cleavage: This involves the cleavage of the C-C bond adjacent to the oxygen atom. For this compound, this would result in the formation of a resonance-stabilized cation.

Dehydration: The loss of a water molecule (a neutral loss of 18 Da) is a common fragmentation pathway for alcohols, leading to the formation of an alkene radical cation. libretexts.orgyoutube.com

An LC-MS-based "metabolite profiling" approach would compare the mass spectral data from biological samples exposed to the compound with control samples to identify unique metabolic products. nih.govrhhz.net The accurate mass data from HRMS would then be used to propose elemental formulas, and MS/MS fragmentation data would help in the structural confirmation of metabolites such as those listed in the table below.

| Metabolite | Metabolic Pathway | Expected [M+H]⁺ (Da) | Key MS/MS Fragments |

|---|---|---|---|

| 3,4-Dichlorobenzaldehyde (B146584) | Oxidation | 174.9610 | Loss of -CHO, aromatic ring fragments |

| 3,4-Dichlorobenzoic acid | Oxidation | 190.9560 | Loss of -COOH, loss of CO₂ |

| This compound glucuronide | Glucuronidation (Phase II) | 443.0458 | Neutral loss of glucuronic acid (176 Da), parent compound fragment |

Advanced NMR Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. chemicalbook.com A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be employed to fully characterize the structure of this compound.

1D NMR (¹H and ¹³C): The ¹H NMR spectrum would provide information on the number of different types of protons, their chemical environment, and their coupling patterns. The ¹³C NMR spectrum would show the number of unique carbon atoms. Based on data from analogous compounds like 3,4-Dichlorobenzyl alcohol, predicted chemical shifts can be estimated.

2D NMR: Advanced 2D NMR techniques are crucial for assembling the molecular structure.

COSY (Correlation Spectroscopy): Identifies proton-proton (H-H) couplings within the same spin system, which would confirm the connectivity of protons on the aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, which is essential for connecting the different fragments of the molecule, such as the phenyl rings to the benzylic carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which can be useful for conformational analysis.

The following table presents predicted ¹H and ¹³C NMR chemical shifts for this compound, extrapolated from data for related structures.

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Rationale/Comments |

|---|---|---|---|

| Benzylic CH-OH | ~5.8 | ~75-80 | Deshielded by two aromatic rings and the hydroxyl group. |

| OH | Variable (depends on solvent/concentration) | - | Typically a broad singlet. |

| Aromatic C-H (unsubstituted ring) | ~7.2-7.4 | ~127-129 | Typical aromatic region. |

| Aromatic C-H (dichloro-substituted ring) | ~7.3-7.6 | ~128-133 | Shifts influenced by electron-withdrawing Cl atoms. |

| Aromatic C-Cl | - | ~130-134 | Directly attached to chlorine. |

| Aromatic C (ipso, attached to CH-OH) | - | ~140-145 | Quaternary carbons, deshielded. |

X-ray Crystallography of Dichlorobenzhydryl Derivatives

X-ray crystallography provides the definitive three-dimensional structure of a molecule in the solid state, offering precise information on bond lengths, bond angles, and intermolecular interactions. nih.gov While a crystal structure for this compound itself is not publicly available, analysis of related dichlorophenyl and benzhydryl derivatives allows for an informed discussion of its likely structural features. researchgate.netresearchgate.netresearchgate.net

The crystal structure of a 1-benzhydryl-4-(4-chloro-2-fluoro-benzenesulfonyl)-piperazine derivative, for instance, reveals key geometric parameters of the benzhydryl moiety. researchgate.netresearchgate.net Similarly, data from a dichlorobenzylidene derivative provides insight into the geometry of a dichlorinated phenyl ring. researchgate.net

Expected Structural Features:

Molecular Geometry: The geometry around the central benzylic carbon atom would be tetrahedral. The two dichlorophenyl rings would adopt a non-coplanar orientation to minimize steric hindrance.

Intermolecular Interactions: In the crystalline state, the hydroxyl group of this compound would be expected to act as a hydrogen bond donor and acceptor, leading to the formation of hydrogen-bonded networks (e.g., chains or dimers) in the crystal lattice. C-H···π and halogen bonding interactions may also play a role in the crystal packing.

The table below summarizes typical crystallographic parameters derived from related structures.

| Parameter | Typical Value | Reference Compound Type |

|---|---|---|

| Crystal System | Monoclinic or Triclinic | Benzhydryl-piperazine derivative researchgate.net |

| Space Group | P2₁/c or P-1 | Benzhydryl-piperazine, Dichlorobenzylidene derivatives researchgate.netresearchgate.net |

| C(aromatic)-C(benzylic)-C(aromatic) angle | ~110-115° | General benzhydryl systems |

| C-Cl Bond Length | ~1.74 Å | Dichlorophenyl derivatives nih.gov |

| Intermolecular Hydrogen Bonds (O-H···O) | ~2.7-2.9 Å | Expected for alcohols |

Vibrational Spectroscopy (IR, Raman) for Conformational Analysis

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule, providing a "fingerprint" that is characteristic of its structure and functional groups. researchgate.netnih.gov These techniques are valuable for conformational analysis and functional group identification in the 3,4-Dichlorobenzhydryl system. A detailed vibrational analysis of 2,6-dichlorobenzyl alcohol provides a strong basis for assigning the spectra of related isomers. theaic.org

Infrared (IR) Spectroscopy: IR spectroscopy is particularly sensitive to polar bonds. The most prominent feature in the IR spectrum of this compound would be a broad absorption band due to the O-H stretching vibration of the alcohol group, typically centered around 3300-3400 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy is more sensitive to non-polar bonds and symmetric vibrations, making it complementary to IR. It would be particularly useful for identifying the C-Cl and aromatic ring vibrations.

The combination of experimental spectra with theoretical calculations, such as Density Functional Theory (DFT), allows for a detailed assignment of the observed vibrational bands. theaic.orgresearchgate.net

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Comments |

|---|---|---|---|

| O-H stretch | ~3350 (broad) | Weak | Characteristic of hydrogen-bonded alcohols. theaic.org |

| Aromatic C-H stretch | ~3100-3000 | Strong | Multiple weak bands in IR, stronger in Raman. theaic.org |

| Aliphatic C-H stretch (benzylic) | ~2900 | Medium | From the CH-OH group. |

| Aromatic C=C stretch | ~1600, 1580, 1470 | Strong | Characteristic phenyl ring vibrations. theaic.org |

| O-H in-plane bend | ~1410 | Weak | Coupled with other modes. theaic.org |

| C-O stretch | ~1050-1150 | Medium | Position is sensitive to the secondary alcohol structure. |

| C-Cl stretch | ~700-850 | Strong | Strong, characteristic bands for chloroaromatics. theaic.org |

Computational Chemistry and Molecular Modeling of Dichlorobenzhydryl Alcohols

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic properties and reactivity of 3,4-Dichlorobenzhydryl alcohol. These calculations, typically employing methods like Density Functional Theory (DFT), provide a detailed picture of the molecule's electronic distribution and its implications for chemical behavior.

Molecular Electrostatic Potential (MEP): A key output of quantum chemical calculations is the Molecular Electrostatic Potential (MEP) map. The MEP illustrates the charge distribution on the molecule's surface, highlighting regions that are electron-rich (negative potential) and electron-poor (positive potential). For this compound, the MEP would likely show a negative potential around the oxygen atom of the hydroxyl group and the chlorine atoms, indicating their propensity to act as hydrogen bond acceptors or interact with electrophiles. Conversely, the hydrogen atom of the hydroxyl group would exhibit a positive potential, making it a potential hydrogen bond donor.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability; a larger gap suggests higher stability and lower reactivity. For this compound, the distribution of these orbitals would be influenced by the dichlorophenyl group, affecting its reactivity in chemical transformations.

Reactivity Descriptors: From the HOMO and LUMO energies, various global reactivity descriptors can be calculated to quantify the molecule's reactivity. These include:

Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).

Electronegativity (χ): The tendency to attract electrons ( (I+A)/2 ).

Chemical Hardness (η): A measure of resistance to change in electron distribution ( (I-A)/2 ).

Electrophilicity Index (ω): A measure of the ability to accept electrons ( χ²/2η ).

These descriptors provide a quantitative basis for comparing the reactivity of this compound with other related compounds.

While specific quantum chemical studies on this compound are not widely available in public literature, the principles derived from studies on similar chlorinated aromatic compounds suggest that the electronic properties and reactivity of this molecule are significantly modulated by the presence and position of the chlorine atoms on the phenyl ring.

Molecular Docking and Dynamics Simulations for Target Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the interaction of a small molecule, such as this compound, with a biological target, typically a protein. These methods are instrumental in drug discovery and development for understanding binding mechanisms and predicting binding affinities.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. The process involves sampling a large number of possible conformations of the ligand within the binding site of the protein and scoring them based on a force field that estimates the binding energy. For this compound, molecular docking could be employed to identify potential protein targets and to understand the key interactions driving the binding. The hydroxyl group would be expected to form hydrogen bonds with polar residues in the binding site, while the dichlorophenyl and phenyl rings could engage in hydrophobic and van der Waals interactions. The specific substitution pattern of the chlorine atoms would influence the shape and electrostatic complementarity of the molecule to the binding pocket.

Molecular Dynamics (MD) Simulations: Following molecular docking, MD simulations can be used to study the dynamic behavior of the ligand-protein complex over time. These simulations solve Newton's equations of motion for all atoms in the system, providing a detailed view of the conformational changes and the stability of the interactions observed in the docked pose. For a complex of this compound with a target protein, an MD simulation could reveal:

The stability of the hydrogen bonds formed by the hydroxyl group.

The flexibility of the ligand within the binding site.

The role of water molecules in mediating ligand-protein interactions.

Currently, there is a lack of specific published studies detailing the molecular docking or molecular dynamics simulations of this compound with any particular biological target. However, the general principles of these techniques suggest they would be highly valuable in elucidating its potential mechanisms of action and for the rational design of more potent analogs.

QSAR Modeling for Biological Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. A QSAR model can then be used to predict the activity of new, untested compounds.

Development of a QSAR Model: To develop a QSAR model for a series of dichlorobenzhydryl alcohol derivatives, the following steps would be necessary:

Data Set Collection: A dataset of dichlorobenzhydryl alcohol analogs with their experimentally determined biological activities (e.g., IC50 values for enzyme inhibition) would be required. This dataset would be divided into a training set for model development and a test set for model validation.

Descriptor Calculation: A variety of molecular descriptors would be calculated for each compound in the dataset. These descriptors quantify different aspects of the molecular structure and can be categorized as:

1D Descriptors: Molecular weight, atom counts.

2D Descriptors: Topological indices, connectivity indices.

3D Descriptors: Molecular shape, surface area, volume.

Physicochemical Descriptors: Lipophilicity (logP), molar refractivity, electronic parameters (e.g., Hammett constants), and quantum chemical descriptors.

Model Building: Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms (e.g., Support Vector Machines, Random Forest) would be used to build a mathematical model that correlates the calculated descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model would be assessed using the test set and various statistical metrics such as the correlation coefficient (R²), the root mean square error (RMSE), and the predictive R² (Q²).

Hypothetical Application to this compound: While no specific QSAR studies for this compound are readily available, a hypothetical QSAR model for a series of related compounds might reveal the importance of certain structural features for their biological activity. For instance, the model could indicate that:

The lipophilicity of the molecule, influenced by the chlorine atoms, is a key determinant of its activity.

The electronic effects of the substituents on the phenyl rings play a significant role.

The steric bulk around the benzhydryl core affects binding to a target.

A study on the QSAR of substituted benzhydryl piperazines, a related class of compounds, has demonstrated the utility of this approach in understanding the structure-activity relationships of benzhydryl derivatives. Such models, once developed and validated, can be instrumental in the virtual screening of large chemical libraries and in the rational design of novel dichlorobenzhydryl alcohol derivatives with improved biological activities.

| Descriptor Type | Examples | Potential Influence on Activity |

| Lipophilic | logP, π-substituent constant | Membrane permeability, hydrophobic interactions |

| Electronic | Hammett constants (σ), Dipole moment | Electrostatic interactions, reaction rates |

| Steric | Taft's constant (Es), Molar Refractivity | Receptor binding fit, conformational restrictions |

| Quantum Chemical | HOMO/LUMO energies, Atomic charges | Reactivity, electrostatic interactions |

Conformation Analysis and Stereochemical Prediction

The three-dimensional structure of this compound, including its conformational flexibility and stereochemistry, is a critical determinant of its interaction with biological targets.

Conformational Analysis: The conformational landscape of this compound is primarily defined by the rotation around the single bonds connecting the central carbon atom to the two phenyl rings and the hydroxyl group. The two phenyl rings are not expected to be coplanar due to steric hindrance. The presence of the chlorine substituents on one of the rings, particularly the chlorine at the 3-position (ortho to the benzylic carbon), will introduce a significant energy barrier to the rotation of this ring.

Computational methods, such as DFT, can be used to perform a conformational analysis by calculating the potential energy surface as a function of the key dihedral angles. This analysis can identify the low-energy, stable conformers of the molecule and the transition states connecting them. Studies on structurally related N-benzhydrylformamides have shown that ortho-substituents can significantly hinder the rotation of the aryl fragments, and similar effects would be expected for this compound. mdpi.comnih.gov

Stereochemical Prediction: The central carbon atom of this compound, which is bonded to a hydrogen atom, a hydroxyl group, an unsubstituted phenyl group, and a 3,4-dichlorophenyl group, is a chiral center. Therefore, the compound can exist as a pair of enantiomers: (R)-3,4-Dichlorobenzhydryl alcohol and (S)-3,4-Dichlorobenzhydryl alcohol.

Unless a stereospecific synthesis is employed, the compound is typically produced as a racemic mixture, containing equal amounts of the two enantiomers. It is well-established in pharmacology that enantiomers can have different biological activities, potencies, and metabolic fates due to the chiral nature of biological receptors and enzymes.

Medicinal Chemistry Applications and Therapeutic Potential of 3,4 Dichlorobenzhydryl Derivatives

Role of Halogenated Scaffolds in Drug Discovery

Halogen atoms are frequently incorporated into the structure of drug candidates to enhance their therapeutic properties. For a long time, the inclusion of halogens was primarily to leverage their steric bulk and lipophilicity. researchgate.netsemanticscholar.org However, it is now understood that halogens influence drug-target interactions through more complex mechanisms, including the formation of halogen bonds. semanticscholar.orgacs.org

A halogen bond is a non-covalent interaction where a covalently bonded halogen atom acts as a Lewis acid, interacting with a Lewis base. researchgate.net This interaction can significantly contribute to the stability of a ligand-target complex, thereby enhancing binding affinity and selectivity. researchgate.netacs.org The strength of this bond is dependent on the specific halogen and the chemical environment of the scaffold. nih.gov

The strategic placement of halogens on a drug scaffold can lead to:

Improved Binding Affinity: Halogens can occupy specific pockets in a biological target's binding site, forming favorable interactions like halogen bonds with carbonyl oxygens or amides, which can enhance ligand-protein binding. researchgate.netsemanticscholar.org

Enhanced Lipophilicity: The introduction of chlorine atoms, as in the 3,4-dichlorobenzhydryl scaffold, generally increases the molecule's lipophilicity. This can improve its ability to cross cell membranes and reach its target. researchgate.net

Modulated Metabolism: Halogenation can block sites of metabolic attack, leading to increased metabolic stability and a longer duration of action.

Tuned Bioactivity: The electronic effects of halogens can alter the reactivity and distribution of electron density in the molecule, fine-tuning its biological activity. acs.org

Design and Synthesis of Pharmacologically Active Benzhydryl Derivatives

The benzhydryl scaffold is a versatile starting point for the synthesis of a diverse range of pharmacologically active compounds. researchgate.net A common synthetic route to benzhydryl derivatives involves the reduction of a substituted benzophenone (B1666685) to the corresponding benzhydrol (benzyl alcohol), which can then be further modified. nih.govnih.gov For instance, 1-(4-Chlorobenzhydryl)piperazine derivatives have been prepared by first reducing a benzophenone to a benzhydrol using sodium borohydride (B1222165). nih.gov This alcohol can then be converted to a chloride and reacted with other moieties.

The design of active benzhydryl derivatives often involves a molecular hybridization approach, where the core scaffold is combined with other pharmacophores to create a new molecule with potentially enhanced or dual activity. nih.gov The piperazine (B1678402) framework is a particularly important building block in drug discovery and is frequently coupled with the benzhydryl moiety. nih.govnih.govresearchgate.net This combination has led to the development of compounds with anticancer, anti-inflammatory, and antimicrobial properties. nih.govnih.govresearchgate.net

The general synthesis of 1-benzhydryl piperazine derivatives can be achieved through the nucleophilic substitution reaction of 1-benzhydryl piperazine with various acyl or sulfonyl chlorides. ijpsr.com This modular approach allows for the creation of large libraries of compounds with systematic variations, facilitating the exploration of structure-activity relationships.

For example, a synthetic scheme for benzhydrylpiperazine-based compounds might proceed as follows:

Reduction: A substituted benzophenone is reduced to a benzhydrol (a substituted benzhydryl alcohol) using a reducing agent like sodium borohydride. nih.gov

Chlorination: The resulting alcohol is converted to a benzhydryl chloride using an agent such as thionyl chloride. nih.gov

Coupling: The benzhydryl chloride is reacted with piperazine to form the 1-benzhydryl piperazine intermediate. nih.gov

Derivatization: The intermediate is then reacted with various sulfonyl chlorides or other electrophiles to produce the final target compounds. nih.govnih.gov

This synthetic flexibility allows medicinal chemists to systematically modify the benzhydryl scaffold, such as by introducing a 3,4-dichloro substitution pattern, and to attach various functional groups to explore and optimize pharmacological activity.

Structure-Activity Relationships in Medicinal Chemistry

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological effects. youtube.com For benzhydryl derivatives, SAR studies have revealed key structural features that govern their activity.

In a series of 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives evaluated for anticancer activity, the nature and position of the substituent on the benzoyl ring were found to be critical. nih.gov Similarly, for benzhydrylpiperazine-based dual COX-2/5-LOX inhibitors, a 4-chloro substitution on a terminal phenyl ring resulted in promising inhibitory activity against both enzymes. nih.gov

The antibacterial activity of 1-(substituted benzhydryl)-4-(5-nitro-2-furfurylideneamino) piperazines was also found to be dependent on the substituents on the benzhydryl rings. nih.gov Regression analyses indicated that the electronic (sigma) and lipophilic (pi) parameters of the substituents significantly correlated with the observed antibacterial activity against various bacterial strains. nih.gov

Table 1: Illustrative Structure-Activity Relationship Data for Benzhydryl Derivatives This table summarizes findings on how different substitutions on benzhydryl-based scaffolds affect their biological activity, as reported in various studies.

| Scaffold | Substituent (R) | Biological Activity | Key Finding |

| Benzhydrylpiperazine-Oxadiazole | R = 4-Cl (on terminal phenyl) | Anti-inflammatory (COX-2/5-LOX Inhibition) | Showed promising dual inhibition, outperforming standard drugs celecoxib and zileuton. nih.gov |

| 1-Benzhydryl-4-(nitrofurfurylideneamino) piperazine | Various substitutions on benzhydryl rings | Antibacterial | Activity against Clostridium perfringens was correlated with the lipophilicity and electronic properties of the substituents. nih.gov |

| 1-Benzoyl-4-(4-chlorobenzhydryl)piperazine | Various substitutions on benzoyl ring | Anticancer (Cytotoxicity) | Thioamide derivatives showed higher growth inhibition than their carboxamide analogs. researchgate.net |

| 1,2,3-Triazolethymine derivatives | 1,4-disubstituted | Antiviral (Anti-HIV-1) | Certain derivatives showed potent activity against HIV-1 replication. researchgate.net |

This table is for illustrative purposes and synthesizes data from multiple sources to demonstrate SAR principles.

Potential as Lead Compounds for Novel Therapeutics

The benzhydryl scaffold and its halogenated derivatives represent a promising starting point for the discovery of new therapeutic agents. A "lead compound" is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful but may still have suboptimal structure that requires modification to fit the target better. The inherent versatility of the benzhydryl core allows for extensive chemical modification to optimize potency, selectivity, and pharmacokinetic properties.

Derivatives of the benzhydryl scaffold have demonstrated a wide array of pharmacological activities, including:

Anticancer Activity: Various piperazine-containing benzhydryl derivatives have shown potent cytotoxic activity against multiple human cancer cell lines, including liver, breast, and colon cancer. nih.govresearchgate.net The proposed mechanisms include the inhibition of angiogenesis and the induction of apoptosis. nih.gov

Anti-inflammatory Activity: By targeting enzymes like COX-2 and 5-LOX, benzhydrylpiperazine derivatives have shown significant anti-inflammatory and analgesic effects in preclinical models. nih.gov

Antimicrobial Activity: Substituted benzhydryl compounds have been reported to possess activity against various bacteria and fungi. nih.govnih.gov